molecular formula C13H14ClN3O2 B5612495 N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

Cat. No. B5612495
M. Wt: 279.72 g/mol
InChI Key: ZWPPLLQURUCSGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, starting with the transformation of base compounds into various intermediates, followed by a nucleophilic substitution reaction to achieve the final product. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process, indicating the complexity and versatility of synthesis techniques in this chemical domain (Nazir et al., 2018).

Molecular Structure Analysis

The molecular structure of oxadiazole compounds, including those similar to the compound , has been elucidated using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. For example, a study on bi-heterocyclic propanamides confirmed their structures through spectroscopic techniques, showcasing the importance of these methods in identifying and confirming molecular structures (Abbasi et al., 2020).

Chemical Reactions and Properties

The chemical behavior of oxadiazole compounds involves interactions with biological targets, as evidenced by their inhibitory potential against enzymes like urease. Such interactions are crucial for the potential therapeutic applications of these compounds. The enzyme inhibitory kinetics and molecular docking analyses are often employed to understand these interactions in depth, as shown in the study by Nazir et al. (2018).

Physical Properties Analysis

The physical properties of oxadiazole compounds, such as solubility and crystallinity, can be influenced by their molecular structure. Crystallography studies, like those on related compounds, help in understanding these properties by analyzing the crystal structure, which can further shed light on the compound's behavior in different environments (Liu et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are critical for determining the potential applications of oxadiazole compounds. Studies often explore these aspects through chemical reactions, demonstrating, for example, how modifications in the molecular structure can lead to different biological activities and chemical behaviors (Rehman et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific proteins or other biomolecules and modulating their activity. Unfortunately, specific information on the mechanism of action for this compound is not available in the search results .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, specific safety and hazard data for this compound is not available in the search results .

properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-3-11(18)15-8(2)13-16-12(17-19-13)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPPLLQURUCSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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